Diethyl 2-oxoheptane-1,7-dicarboxylate
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Overview
Description
Diethyl 2-oxoheptane-1,7-dicarboxylate is an organic compound with the molecular formula C11H18O5. It is a yellow oil that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxoheptane-1,7-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 2-oxoheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature and pressure are crucial for achieving high efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxoheptane-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2-oxoheptanedioic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diethyl 2-hydroxyheptane-1,7-dicarboxylate.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Diethyl 2-oxoheptanedioic acid.
Reduction: Diethyl 2-hydroxyheptane-1,7-dicarboxylate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxoheptane-1,7-dicarboxylate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-oxoheptane-1,7-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The ketone group can also be involved in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-oxopentane-1,5-dicarboxylate
- Diethyl 2-oxobutane-1,4-dicarboxylate
- Diethyl 2-oxohexane-1,6-dicarboxylate
Uniqueness
Diethyl 2-oxoheptane-1,7-dicarboxylate is unique due to its longer carbon chain and the presence of two ester groups and a ketone group. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds .
Properties
IUPAC Name |
diethyl 2-oxoheptanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMXFSQQZYBEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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